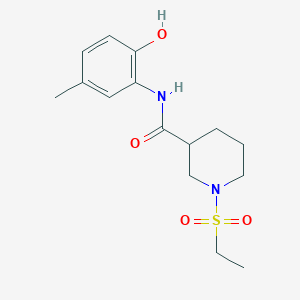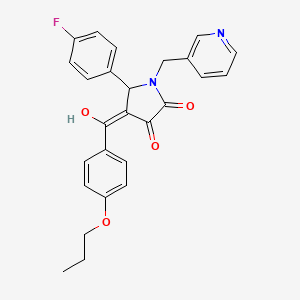![molecular formula C15H11N3O2 B5417056 1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B5417056.png)
1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one, also known as HPTP, is a chemical compound that has gained significant attention in scientific research. HPTP is a synthetic compound that belongs to the class of chalcones, which are known for their diverse biological activities. HPTP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
The mechanism of action of 1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one is not fully understood. However, studies have suggested that it exerts its biological activities through various pathways. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress. Additionally, this compound has been found to modulate the expression of genes involved in the regulation of cell cycle and apoptosis, leading to its anti-cancer effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to scavenge free radicals, reducing oxidative stress in cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Furthermore, this compound has been shown to reduce blood glucose levels, making it a potential candidate for the treatment of diabetes. This compound has also been found to inhibit the growth and proliferation of cancer cells, leading to its anti-cancer effects. Moreover, this compound has been shown to have a protective effect on neurons, preventing neurodegeneration.
実験室実験の利点と制限
1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research. This compound has also been found to be stable under various conditions, making it suitable for long-term storage. However, one limitation of this compound is that it has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not fully understood.
将来の方向性
There are several future directions for the research of 1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one. One direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to study its potential as an antimicrobial agent. Furthermore, the development of this compound analogs with improved solubility and bioavailability could enhance its therapeutic potential. Moreover, the investigation of the pharmacokinetics and toxicity profiles of this compound in vivo could provide valuable insights into its safety and efficacy as a drug candidate.
合成法
The synthesis of 1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one involves the reaction of 4-(1H-triaziren-1-yl)benzaldehyde with 4-hydroxyacetophenone in the presence of a base such as potassium hydroxide. The reaction proceeds via a Claisen-Schmidt condensation to yield this compound. The purity of the compound can be achieved through recrystallization using a suitable solvent.
科学的研究の応用
1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic activities. This compound has also been investigated for its neuroprotective effects and its ability to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Furthermore, this compound has been shown to possess antibacterial and antifungal activities, making it a potential candidate for the development of antimicrobial agents.
特性
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-[4-(triazirin-1-yl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-14-8-4-12(5-9-14)15(20)10-3-11-1-6-13(7-2-11)18-16-17-18/h1-10,19H/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSGSBOUBBBVNI-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)N3N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)N3N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-trimethoxy-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5416975.png)
![3-(2-{[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5416982.png)
![N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5416986.png)
![4-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5416993.png)

![1-butyl-2-[2-(4-fluorophenyl)vinyl]-1H-benzimidazole](/img/structure/B5417005.png)
![5-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-isoxazolecarboxamide](/img/structure/B5417013.png)
![2-methoxy-4-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate](/img/structure/B5417022.png)
![3-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5417023.png)
![1-allyl-4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5417024.png)


![3-(4-butoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5417054.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylpropanamide](/img/structure/B5417065.png)